N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core linked to a 4-(diethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFQILOMNEXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. The complexity of synthesizing such compounds highlights the need for precise reaction conditions and the use of specific reagents.
Chemical Reactions Analysis
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including electrophilic substitution reactions. Common reagents and conditions used in these reactions include electrophiles and catalysts that facilitate the substitution process. Major products formed from these reactions depend on the specific electrophile used and the reaction conditions.
Scientific Research Applications
In medicinal chemistry, fused heterocyclic systems like N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide are studied for their potential biological activities. These activities may include enzyme inhibition, antimicrobial properties, and other therapeutic effects.
Mechanism of Action
The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Benzyl substituents: Diethylamino (target) vs. dimethylamino (), ethoxy (), or halogenated aryl groups ().
- Carboxamide type : Furan-2-carboxamide (target) vs. fluorobenzamide (), benzofuran-2-carboxamide (), or thiophene-2-carboxamide ().
- Sulfone positioning : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved in all analogs, emphasizing its role in electronic modulation.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- The target compound’s furan carboxamide may mimic sulfonamide interactions, but electronic differences (furan’s electron-rich nature vs. sulfonamide’s polarity) could alter affinity .
- Substituent Impact: Diethylamino vs. Furan vs. Thiophene/Thiophene-2-carboxamide: Thiophene () introduces sulfur-based resonance, whereas furan’s oxygen may engage in stronger hydrogen bonding. Halogenation: ’s dichlorophenyl group adds steric bulk and electron-withdrawing effects, which may reduce metabolic clearance but increase molecular weight (470.4 vs. ~400 for simpler analogs) .
Biological Activity
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's chemical structure features a furan ring, a tetrahydrothiophene moiety, and a diethylamino group. The molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 357.46 g/mol. Its structural characteristics are critical for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. A study focusing on derivatives of furan compounds reported that certain analogs demonstrated cytotoxic effects against cancer cell lines, with IC₅₀ values ranging from low micromolar concentrations to higher values depending on the specific structure and substituents present .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Furan Derivative A | HeLa | 5.0 | Induction of apoptosis |
| Furan Derivative B | MCF-7 | 10.0 | Inhibition of cell proliferation |
| This compound | A549 | TBD | TBD |
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing furan and thiophene moieties may possess neuroprotective properties. For instance, studies have shown that certain furan derivatives can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases . The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to oxidative stress response.
Study 1: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving various furan derivatives, this compound was tested against multiple cancer cell lines. The results indicated a promising cytotoxic profile, particularly against lung cancer cells (A549), where it showed significant inhibition of cell growth at concentrations lower than those required for other tested compounds.
Study 2: Mechanistic Insights
A mechanistic study explored the interaction of this compound with cellular pathways involved in apoptosis. The findings suggested that the compound activates caspase pathways leading to programmed cell death in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
